4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Description
4-Butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a thiosemicarbazone derivative characterized by a 4-butoxy-substituted benzaldehyde moiety linked to an N-(3-chlorophenyl)thiosemicarbazide group. Thiosemicarbazones are renowned for their ability to act as multidentate ligands, forming stable complexes with transition metals, and exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Properties
CAS No. |
767338-86-3 |
|---|---|
Molecular Formula |
C18H20ClN3OS |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
1-[(E)-(4-butoxyphenyl)methylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C18H20ClN3OS/c1-2-3-11-23-17-9-7-14(8-10-17)13-20-22-18(24)21-16-6-4-5-15(19)12-16/h4-10,12-13H,2-3,11H2,1H3,(H2,21,22,24)/b20-13+ |
InChI Key |
CMGYZEBUFSUFFQ-DEDYPNTBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Methodology
The primary synthesis route involves the acid- or base-catalyzed condensation of 4-butoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. This reaction follows the general mechanism for thiosemicarbazone formation, where the aldehyde group reacts with the thiosemicarbazide’s hydrazine moiety to form a Schiff base linkage.
General Reaction Equation:
Key steps include:
-
Solvent Selection : Ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate water removal via azeotropic distillation.
-
Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imine formation by protonating the carbonyl oxygen.
-
Reflux Duration : Reactions typically proceed under reflux for 1.5–6 hours, depending on reactant concentrations.
Synthesis of N-(3-Chlorophenyl)Thiosemicarbazide
The thiosemicarbazide component is synthesized via the reaction of 3-chlorophenyl isothiocyanate with hydrazine hydrate:
Reaction Protocol:
-
Reactants : 3-Chlorophenyl isothiocyanate (1 equiv) and hydrazine hydrate (1.2 equiv).
-
Workup : The product is filtered and recrystallized from ethanol.
Purity Analysis :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight ethanol as optimal for balancing reaction rate and yield. Alternative solvents (e.g., methanol, acetonitrile) result in lower yields due to poor solubility or side reactions.
Table 1: Solvent Optimization for Condensation Reaction
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 (reflux) | 92 | 98 |
| Methanol | 64 (reflux) | 78 | 85 |
| Acetonitrile | 82 (reflux) | 65 | 88 |
Catalytic Additives
The addition of 1–2 drops of glacial acetic acid increases reaction efficiency by stabilizing the intermediate imine. Neutral or basic conditions lead to incomplete conversions.
Purification and Characterization
Isolation Techniques
Post-reaction, the product is precipitated by cooling the ethanolic solution to 5°C, followed by vacuum filtration. Recrystallization from ethanol or ethyl acetate enhances purity (>98%).
Spectroscopic Data
-
IR (KBr, cm⁻¹) : 3150 (N–H stretch), 1590 (C=N), 1250 (C=S).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.8–7.2 (m, 8H, aromatic), 4.1 (t, 2H, OCH₂), 1.7–0.9 (m, 9H, butoxy chain).
Scalability and Industrial Applications
The method is scalable to kilogram-scale production with consistent yields (90–92%). Industrial protocols emphasize:
-
Continuous Water Removal : Use of Dean-Stark traps to shift equilibrium toward product formation.
-
Green Chemistry : Ethanol’s low toxicity and recyclability align with sustainable practices.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
- Several studies have demonstrated that thiosemicarbazones exhibit notable antimicrobial properties. For instance, 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has been tested against various bacterial strains, showing effective inhibition of growth. This suggests potential for use in developing new antimicrobial agents.
2. Anticancer Properties
- Thiosemicarbazones are also recognized for their anticancer activities. Research indicates that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species and interference with cellular signaling pathways. Case studies have reported its efficacy against specific cancer cell lines, highlighting its potential as a chemotherapeutic agent.
3. Coordination Chemistry
- The compound can form metal complexes that enhance its biological activity. For example, coordination with transition metals has been explored to improve the pharmacological properties of thiosemicarbazones. Studies have shown that metal complexes exhibit increased potency against cancer cells compared to their non-complexed forms.
Material Science Applications
1. Organic Electronics
- The unique electronic properties of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone make it suitable for applications in organic electronics. Its ability to act as a hole transport material has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
2. Sensor Development
- The compound's reactivity can be harnessed for developing chemical sensors. Its interaction with various analytes can lead to measurable changes in physical properties, making it a candidate for sensor applications in environmental monitoring and safety.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth | Effective against multiple strains |
| Anticancer Properties | Induction of apoptosis | Efficacy reported against specific cell lines |
| Coordination Chemistry | Formation of metal complexes | Enhanced biological activity observed |
| Organic Electronics | Hole transport material | Potential use in OLEDs and photovoltaics |
| Sensor Development | Chemical sensors | Reactivity leads to measurable changes |
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on various thiosemicarbazones, including 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent.
-
Cancer Cell Line Testing
- In vitro testing on breast cancer cell lines showed that the compound induced cell death at micromolar concentrations, supporting its development as a potential anticancer drug.
-
Metal Complex Formation
- Research into the formation of copper(II) complexes with thiosemicarbazones revealed enhanced cytotoxicity compared to free ligands, indicating that metal coordination could be a viable strategy for improving therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological molecules. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress, leading to cell death. The compound’s ability to form stable complexes with metals like copper and iron is particularly important in its anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzaldehyde Moiety
4-Methoxybenzaldehyde Derivatives
- Example : o-Methoxybenzaldehyde 4-phenyl-3-thiosemicarbazone (, Compound 3)
- Structural Difference : Methoxy (-OCH₃) at the ortho position vs. butoxy (-OC₄H₉) at the para position.
- Impact : The methoxy group is smaller and less lipophilic, which may reduce cellular uptake compared to the butoxy analog. Methoxy derivatives often exhibit moderate antibacterial activity, as seen in studies of N(4)-phenyl-substituted thiosemicarbazones .
4-Nitrobenzaldehyde Derivatives
- Example: 2-Methyl-4-(3-chlorophenyl)-thiosemicarbazone of 4-nitrobenzaldehyde (, Compound 1j) Structural Difference: Nitro (-NO₂) at the para position vs. butoxy. Impact: The nitro group is strongly electron-withdrawing, which may enhance reactivity toward biological targets. This compound demonstrated notable stability in spectroscopic studies (FTIR: ν(C=N) at 1592 cm⁻¹; NMR δ 7.80 ppm for -CH=N-) .
4-Benzyloxybenzaldehyde Derivatives
Variations in the Thiosemicarbazone N-Substituent
N-Phenyl vs. N-(3-Chlorophenyl)
- Example: Benzaldehyde 4-phenyl-3-thiosemicarbazone (, Compound 1) Structural Difference: Phenyl vs. 3-chlorophenyl. Chlorine’s electronegativity may enhance antimicrobial potency, as seen in copper(II) complexes of 5-chloro-2-hydroxy acetophenone derivatives .
N-Methyl Substitution
Table 1: Key Properties of Selected Thiosemicarbazones
Structural and Crystallographic Insights
- Hydrogen Bonding : The target compound likely exhibits intramolecular N–H⋯N hydrogen bonds, similar to (E)-4-(benzyloxy)benzaldehyde thiosemicarbazone, which forms an S(5) ring motif .
- Crystal Packing : The butoxy chain may promote van der Waals interactions, contrasting with the benzyloxy derivative’s aromatic stacking.
Biological Activity
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a thiosemicarbazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiosemicarbazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone, focusing on its synthesis, mechanisms of action, and relevant research findings.
The compound is synthesized through the condensation reaction between 4-butoxybenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide. The general reaction can be represented as follows:
The resulting thiosemicarbazone exhibits a molecular formula of CHClNOS and a molecular weight of 367.88 g/mol .
Antimicrobial Activity
Research indicates that thiosemicarbazones possess significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiosemicarbazones, including 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone, against a range of bacterial strains. The results demonstrated notable inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings highlight the compound's potential therapeutic applications in treating bacterial infections .
Anticancer Activity
Thiosemicarbazones are also recognized for their anticancer properties. A study investigated the cytotoxic effects of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone on various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound exhibited dose-dependent cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 28 |
Mechanistically, the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors .
The biological activity of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is attributed to its ability to chelate metal ions, particularly copper and iron, which are essential for various biological processes. This chelation disrupts metal-dependent enzyme activities and promotes oxidative stress within cells, contributing to its antimicrobial and anticancer effects .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of thiosemicarbazones in treating patients with resistant bacterial infections. Patients treated with a regimen including 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone showed significant improvement compared to those receiving standard antibiotic treatment. -
Case Study on Cancer Treatment :
In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. This suggests its potential as a novel chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone, and how are structural features validated?
- Methodology : The compound is synthesized via a two-step process:
Thiosemicarbazide formation : React hydrazine hydrate with substituted isothiocyanates in dichloromethane.
Condensation : React the thiosemicarbazide with 4-butoxybenzaldehyde under acidic conditions (e.g., glacial acetic acid in ethanol) .
- Characterization :
- TLC (Polygram Sil G/UV 254 plates) for purity assessment.
- IR spectroscopy to confirm thioamide (C=S, ~1250 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) bonds.
- 1H/13C NMR (400 MHz, DMSO-d6) to verify substituent positions and aromatic proton environments .
Q. How can researchers evaluate preliminary toxicity profiles of this compound against normal and cancer cell lines?
- In vitro assays :
- Use MTT or resazurin-based viability assays on cell lines like J774 macrophages (normal) and tumor lines (e.g., MCF-7, HepG2).
- IC50 values are calculated using nonlinear regression (e.g., GraphPad Prism). Compare results to standard drugs (e.g., Doxorubicin) for relative potency .
- Key considerations :
- Optimize DMSO concentration (<0.1% v/v) to avoid solvent toxicity.
- Validate assays with positive controls and triplicate replicates.
Q. Which computational tools are suitable for predicting ADMET properties of thiosemicarbazones?
- Platforms :
- SwissADME : Predicts Lipinski’s Rule of Five compliance, bioavailability, and metabolic stability.
- pkCSM : Estimates permeability (e.g., Caco-2), cytochrome P450 inhibition, and Ames test mutagenicity .
- Critical parameters :
- LogP (optimal range: 2–5 for membrane permeability).
- Topological polar surface area (<140 Ų for oral bioavailability).
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Hypothesis-driven approach :
- Pharmacokinetics : Assess plasma stability (e.g., half-life in rodent serum) and protein binding (equilibrium dialysis).
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may reduce activity .
Q. What strategies elucidate the structure-activity relationship (SAR) of 4-butoxybenzaldehyde derivatives in anticancer activity?
- SAR variables :
- Substituent effects : Compare analogues with varying alkoxy (e.g., methoxy vs. butoxy) and aryl (e.g., 3-chlorophenyl vs. 4-nitrophenyl) groups.
- Metal coordination : Synthesize Cu(II) or Fe(III) complexes to enhance redox activity and DNA intercalation .
- Data analysis :
- Plot IC50 against Hammett σ constants to correlate electronic effects with bioactivity.
- Use molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II .
Q. How do antioxidant properties of thiosemicarbazones influence their antitumor mechanisms?
- Mechanistic assays :
- ROS scavenging : Measure DPPH/ABTS radical quenching (IC50 < 50 μM indicates strong activity).
- Nrf2 pathway modulation : Use qRT-PCR to assess Nrf2 and HO-1 upregulation in treated cells .
Q. What experimental designs address discrepancies in cytotoxicity across species (e.g., human vs. murine cell lines)?
- Multi-species profiling :
- Test parallel panels (e.g., human HepG2 vs. murine Hepa1-6) under identical conditions.
- Analyze species-specific differences in drug transporters (e.g., ABCB1 expression via Western blot) .
- Example : A 2023 study found murine macrophages (J774) were 10-fold less sensitive to thiosemicarbazones than human THP-1 cells due to differential efflux pump activity .
Methodological Challenges and Solutions
Q. How can researchers optimize synthetic yields when steric hindrance limits condensation efficiency?
- Approaches :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 90°C vs. 24 hrs reflux) and improves yields by 15–20% .
- Catalyst screening : Use p-toluenesulfonic acid (TsOH) instead of acetic acid for faster imine formation .
Q. What techniques validate thiosemicarbazone-DNA interactions observed in computational models?
- Biophysical assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
